molecular formula C6H8O3 B590938 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2 CAS No. 138167-87-0

2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2

Cat. No. B590938
Key on ui cas rn: 138167-87-0
M. Wt: 130.112
InChI Key: INAXVXBDKKUCGI-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04189439

Procedure details

A solution of 9 g of 2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan and 5.4 g of sodium hydroxide in 50 ml of water is kept at room temperature under nitrogen for 20 hours. The reaction mixture is acidified with hydrochloric acid, then stirred at 30° C. for an hour and continuously extracted for 6 hours with ether. The ether extract is dried and the solvent is removed under vacuum, the residue is dissolved in a mixture of 5 ml of dry ether and 5 ml of dry pentane. The solution is cooled to -10° C. and filtered. The solid product is dried, yielding 4.1 g (70%) of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan. The isolated product is identical (NMR and IR) with a sample of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan prepared from rhamnose (loc cit). M.p. 82°-84° C.
Name
2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1(C)[C:10](=[O:11])[C:9]([OH:12])=[C:8]([CH3:13])[O:7]1)(OCC)=O.[OH-].[Na+].Cl>O>[OH:11][C:10]1[C:9](=[O:12])[CH:8]([CH3:13])[O:7][C:6]=1[CH3:1] |f:1.2|

Inputs

Step One
Name
2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan
Quantity
9 g
Type
reactant
Smiles
C(=O)(OCC)C1(OC(=C(C1=O)O)C)C
Name
Quantity
5.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred at 30° C. for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
continuously extracted for 6 hours with ether
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in a mixture of 5 ml of dry ether and 5 ml of dry pentane
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to -10° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid product is dried

Outcomes

Product
Name
Type
product
Smiles
OC=1C(C(OC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04189439

Procedure details

A solution of 9 g of 2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan and 5.4 g of sodium hydroxide in 50 ml of water is kept at room temperature under nitrogen for 20 hours. The reaction mixture is acidified with hydrochloric acid, then stirred at 30° C. for an hour and continuously extracted for 6 hours with ether. The ether extract is dried and the solvent is removed under vacuum, the residue is dissolved in a mixture of 5 ml of dry ether and 5 ml of dry pentane. The solution is cooled to -10° C. and filtered. The solid product is dried, yielding 4.1 g (70%) of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan. The isolated product is identical (NMR and IR) with a sample of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan prepared from rhamnose (loc cit). M.p. 82°-84° C.
Name
2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1(C)[C:10](=[O:11])[C:9]([OH:12])=[C:8]([CH3:13])[O:7]1)(OCC)=O.[OH-].[Na+].Cl>O>[OH:11][C:10]1[C:9](=[O:12])[CH:8]([CH3:13])[O:7][C:6]=1[CH3:1] |f:1.2|

Inputs

Step One
Name
2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan
Quantity
9 g
Type
reactant
Smiles
C(=O)(OCC)C1(OC(=C(C1=O)O)C)C
Name
Quantity
5.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred at 30° C. for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
continuously extracted for 6 hours with ether
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in a mixture of 5 ml of dry ether and 5 ml of dry pentane
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to -10° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid product is dried

Outcomes

Product
Name
Type
product
Smiles
OC=1C(C(OC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04189439

Procedure details

A solution of 9 g of 2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan and 5.4 g of sodium hydroxide in 50 ml of water is kept at room temperature under nitrogen for 20 hours. The reaction mixture is acidified with hydrochloric acid, then stirred at 30° C. for an hour and continuously extracted for 6 hours with ether. The ether extract is dried and the solvent is removed under vacuum, the residue is dissolved in a mixture of 5 ml of dry ether and 5 ml of dry pentane. The solution is cooled to -10° C. and filtered. The solid product is dried, yielding 4.1 g (70%) of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan. The isolated product is identical (NMR and IR) with a sample of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan prepared from rhamnose (loc cit). M.p. 82°-84° C.
Name
2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1(C)[C:10](=[O:11])[C:9]([OH:12])=[C:8]([CH3:13])[O:7]1)(OCC)=O.[OH-].[Na+].Cl>O>[OH:11][C:10]1[C:9](=[O:12])[CH:8]([CH3:13])[O:7][C:6]=1[CH3:1] |f:1.2|

Inputs

Step One
Name
2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan
Quantity
9 g
Type
reactant
Smiles
C(=O)(OCC)C1(OC(=C(C1=O)O)C)C
Name
Quantity
5.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred at 30° C. for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
continuously extracted for 6 hours with ether
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in a mixture of 5 ml of dry ether and 5 ml of dry pentane
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to -10° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid product is dried

Outcomes

Product
Name
Type
product
Smiles
OC=1C(C(OC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.